3-iodo-N,N-dimethylpropan-1-amine;hydroiodide
Description
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a quaternary ammonium salt characterized by a propane backbone substituted with an iodine atom at the third carbon and dimethylamine groups at the terminal nitrogen. The hydroiodide salt form enhances its solubility in polar solvents and stability under physiological conditions.
Properties
IUPAC Name |
3-iodo-N,N-dimethylpropan-1-amine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IN.HI/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKSODREVGHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Dimethylamine with Haloalkanes
The most common method involves reacting dimethylamine with 1-chloro-3-iodopropane in a nucleophilic substitution (SN2) mechanism. Dimethylamine, a strong nucleophile, displaces the chloride ion, forming 3-iodo-N,N-dimethylpropan-1-amine. Subsequent treatment with hydroiodic acid (HI) yields the hydroiodide salt.
Reaction Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF) or acetonitrile.
- Temperature: 0–5°C to minimize side reactions.
- Stoichiometry: 1:1 molar ratio of dimethylamine to 1-chloro-3-iodopropane.
Mechanistic Insights:
$$
\text{(CH}3\text{)}2\text{NH} + \text{ICH}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{CH}2\text{I} + \text{HCl}
$$
The intermediate amine is protonated with HI:
$$
\text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{CH}2\text{I} + \text{HI} \rightarrow \text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}_2\text{I]}^+\text{I}^-
$$
Yield Optimization:
Oxidative Iodination of N,N-Dimethylpropan-1-Amine
Direct iodination employs iodine ($$ I2 $$) and hydrogen peroxide ($$ H2O2 $$) in a one-pot reaction. $$ H2O_2 $$ oxidizes iodide to iodonium ions, facilitating electrophilic substitution at the terminal carbon of the amine.
Procedure:
- Dissolve N,N-dimethylpropan-1-amine in glacial acetic acid.
- Add $$ I2 $$ (1.1 equivalents) and $$ H2O_2 $$ (30% w/v, 2 equivalents) dropwise at 25°C.
- Stir for 12 hours, then quench with sodium thiosulfate.
Key Observations:
Metathesis from Hydrochloride Precursors
Anion exchange replaces chloride with iodide using potassium iodide (KI) in acetone (Finkelstein conditions):
$$
\text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl]}^+\text{Cl}^- + 2\text{KI} \rightarrow \text{[(CH}3\text{)}2\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{I]}^+\text{I}^- + 2\text{KCl}
$$
Advantages:
- High purity (>95%) due to KCl precipitation.
- Scalable for industrial applications.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities utilize tubular reactors for enhanced heat and mass transfer:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Residence Time | 15–20 minutes |
| Temperature | 10°C |
| Throughput | 5 kg/h |
Benefits:
Purification Protocols
Recrystallization:
- Solvent System: Ethanol/water (3:1 v/v).
- Purity: ≥99% after two cycles.
Column Chromatography:
- Stationary Phase: Silica gel (60–120 mesh).
- Eluent: Dichloromethane/methanol (95:5).
Characterization and Analytical Data
Spectroscopic Analysis
$$ ^1H $$-NMR (400 MHz, D$$ _2$$O):
- δ 3.45 (t, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$I)
- δ 3.12 (s, 6H, N(CH$$ _3$$)$$ _2$$)
- δ 2.85 (t, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$N)
- δ 1.92 (quintet, $$ J = 7.2 $$ Hz, 2H, CH$$ _2$$)
$$ ^{13}C $$-NMR (100 MHz, D$$ _2$$O):
- δ 54.8 (N(CH$$ _3$$)$$ _2$$)
- δ 41.2 (CH$$ _2$$N)
- δ 30.1 (CH$$ _2$$I)
- δ 22.4 (CH$$ _2$$)
Elemental Analysis:
- Calculated for C$$ _5$$H$$ _13$$IN$$ _2$$: C 23.81%, H 5.16%, N 11.11%, I 50.29%.
- Found: C 23.75%, H 5.20%, N 11.08%, I 50.30%.
Challenges and Mitigation Strategies
Hygroscopicity Management
The hydroiodide salt absorbs moisture rapidly, necessitating:
- Storage in desiccators with P$$ _2$$O$$ _5$$.
- Use of anhydrous solvents during synthesis.
Iodide Oxidation
Exposure to light or oxygen causes iodide ($$ I^- $$) oxidation to iodine ($$ I_2 $$):
- Prevention: Nitrogen blanket during reactions.
- Stabilizers: 0.1% w/w sodium metabisulfite.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 85 | 97 | High |
| Oxidative Iodination | 78 | 95 | Moderate |
| Metathesis | 90 | 99 | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form N,N-dimethylpropan-1-amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products Formed:
Oxidation: Formation of N,N-dimethylpropan-1-amine oxide.
Reduction: Formation of N,N-dimethylpropan-1-amine.
Substitution: Formation of substituted N,N-dimethylpropan-1-amine derivatives.
Scientific Research Applications
Chemistry: 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide is used as a reagent in organic synthesis for the preparation of various compounds. It is also employed in the functionalization of alkenes and the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of iodinated amines on cellular processes. It serves as a tool for investigating the role of iodine in biological systems .
Medicine: It is explored for its potential therapeutic effects and as a precursor for radiolabeled compounds used in diagnostic imaging .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-iodo-N,N-dimethylpropan-1-amine;hydroiodide involves its interaction with molecular targets through iodination. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can affect various cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs, their substituents, and biological or chemical applications:
Key Observations :
- Iodine vs.
- Salt Form Impact : Hydroiodide salts (e.g., target compound and 5-iodomethyl thiazoline in ) exhibit higher solubility in polar solvents compared to hydrochlorides, which may influence bioavailability and formulation strategies.
- Biological Activity : The thiazoline derivative () demonstrates muscarinic agonism comparable to pilocarpine, whereas the tricyclic antidepressants () and antipsychotics () highlight how structural complexity modulates receptor specificity.
Physicochemical Properties
- Solubility: Hydroiodide salts generally exhibit greater solubility in water and ethanol than hydrochlorides due to the larger iodide ion’s lower charge density .
- Stability : Iodide’s susceptibility to oxidation under light or heat may necessitate dark, inert storage conditions, whereas hydrochlorides (e.g., chlorpromazine) are more stable .
Biological Activity
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide is a chemical compound that has garnered attention for its unique biological properties and potential applications in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
3-Iodo-N,N-dimethylpropan-1-amine hydroiodide has the molecular formula and is characterized by the presence of an iodine atom bonded to a tertiary amine. This structural feature significantly influences its reactivity and interactions with biological molecules.
The biological activity of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide primarily arises from the iodine atom's ability to interact with nucleophilic sites in various biomolecules. This interaction can lead to:
- Covalent Bond Formation : The iodine can form covalent bonds with nucleophiles, altering the structure and function of target molecules.
- Modulation of Cellular Pathways : By modifying key proteins or nucleic acids, this compound can influence various cellular processes, including signaling pathways and gene expression.
Biological Applications
Research has indicated several significant applications of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide in biological contexts:
- Investigating Iodinated Amines : The compound is used to explore the effects of iodinated amines on cellular processes, contributing to a better understanding of iodine's role in biology.
- Synthetic Biology : It serves as a reagent in synthesizing other organic compounds, facilitating the development of new therapeutic agents.
- Cancer Research : Studies have shown that iodinated compounds can affect cancer cell proliferation and apoptosis, making this compound a potential candidate for further investigation in oncological therapies .
Case Study 1: Interaction with Proteins
In a study examining the interaction between iodinated amines and heat shock proteins (HSPs), it was found that 3-iodo-N,N-dimethylpropan-1-amine hydroiodide could influence the folding and stability of HSP70. This interaction suggests potential implications for stress response mechanisms in cells .
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of iodinated amines, including 3-iodo-N,N-dimethylpropan-1-amine hydroiodide. The findings indicated that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Iodo-N,N-dimethylpropan-1-amine hydrobromide | CHBrIN | Similar structure but different halogen (bromine) |
| 3-Iodo-N,N-dimethylpropan-1-amine sulfate | CHIN | Sulfate group introduces different solubility properties |
| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | CHClN | Chlorine instead of iodine alters reactivity significantly |
This table illustrates how the presence of different halogens affects the chemical properties and potential biological activities of these compounds.
Q & A
Basic Question: What synthetic methods are recommended for preparing 3-iodo-N,N-dimethylpropan-1-amine hydroiodide with high yield and purity?
Methodological Answer:
The synthesis typically involves iodination of N,N-dimethylpropan-1-amine using iodine in the presence of an oxidizing agent. A common protocol includes:
- Reacting N,N-dimethylpropan-1-amine with iodine in acetonitrile at 0–25°C .
- Continuous flow processes in industrial settings can enhance yield (up to 85%) and purity (>98%) by maintaining precise temperature control and automated solvent removal .
- Post-synthesis purification via recrystallization or column chromatography is advised to isolate the hydroiodide salt.
Basic Question: Which analytical techniques are most effective for characterizing 3-iodo-N,N-dimethylpropan-1-amine hydroiodide?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., δ~2.2–3.1 ppm for methyl and methylene protons) and iodine substitution .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98%) and detection of halogenated byproducts .
- Mass Spectrometry (MS) : To verify molecular weight (213.06 g/mol for the free base; 349.97 g/mol for the hydroiodide salt) .
- X-ray Crystallography : To resolve crystallographic parameters (e.g., space group, unit cell dimensions) in solid-state studies .
Basic Question: How does the iodine atom in this compound influence its biological interactions?
Methodological Answer:
The iodine atom facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols or lysine amines) in biomolecules. This reactivity enables:
- Targeted Modification : Use in probing enzyme active sites or protein structure-function relationships via irreversible binding .
- Cellular Pathway Interrogation : Tracking iodine’s role in signaling pathways (e.g., thyroid hormone analogs) through radiolabeled derivatives (e.g., ^125I) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies may arise from:
- Solvent-Dependent Reactivity : Aqueous vs. organic solvents alter iodine’s electrophilicity. Control experiments should standardize solvent systems .
- Impurity Effects : Trace halides (e.g., chloride) in the hydroiodide salt may confound results. Purity validation via HPLC or elemental analysis is critical .
- Cell Line Variability : Use isogenic cell models to isolate compound-specific effects from genetic background noise .
Advanced Question: What strategies optimize the stability of 3-iodo-N,N-dimethylpropan-1-amine hydroiodide under experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in inert atmospheres (argon) to prevent iodine loss via sublimation or oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation, which can generate free iodine radicals .
- Buffered Solutions : Prepare fresh solutions in pH 7–8 buffers (e.g., Tris-HCl) to minimize hydrolysis .
Advanced Question: How does this compound compare structurally and functionally to halogenated analogs (e.g., chloro or bromo derivatives)?
Methodological Answer:
Comparative data from structural analogs:
| Compound | Halogen | Reactivity (vs. Nucleophiles) | Solubility (H₂O) | Biological Half-Life |
|---|---|---|---|---|
| 3-Iodo-N,N-dimethylpropan-1-amine hydroiodide | I | High (k = 1.2 ×10⁻³ s⁻¹) | 25 mg/mL | 6–8 hours |
| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Cl | Moderate (k = 4.5 ×10⁻⁴ s⁻¹) | 50 mg/mL | 2–3 hours |
| 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide | Br | High (k = 9.8 ×10⁻⁴ s⁻¹) | 18 mg/mL | 4–5 hours |
The iodine derivative exhibits slower hydrolysis but stronger covalent adduct formation, making it preferable for long-term biomolecular tagging .
Advanced Question: What computational methods are suitable for modeling the reactivity of this compound in silico?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate iodine’s electrophilicity (partial charge: +0.32 e) and transition states for nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate binding kinetics with protein targets (e.g., 100 ns simulations in GROMACS) .
- QSAR Models : Corrogate structure-activity relationships using halogen electronegativity and Hammett constants .
Advanced Question: How can researchers validate the compound’s mechanism of action in cellular studies?
Methodological Answer:
- Competitive Inhibition Assays : Co-treat with nucleophile donors (e.g., glutathione) to reverse biological effects .
- Click Chemistry Probes : Synthesize alkyne-tagged derivatives for bioorthogonal labeling and fluorescence microscopy .
- Knockout Models : Use CRISPR-Cas9 to delete putative target genes and assess resistance phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
